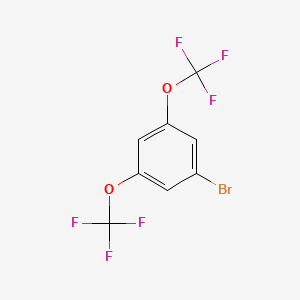
1-Bromo-3,5-bis(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,5-bis(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H3BrF6O2. It is characterized by the presence of a bromine atom and two trifluoromethoxy groups attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-bis(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-bis(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3,5-bis(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts, along with bases like potassium phosphate, are commonly used in coupling reactions.
Major Products Formed:
Substitution Reactions: Products include azido or thiolated derivatives of the original compound.
Coupling Reactions: Biaryl compounds with various functional groups depending on the coupling partner.
Aplicaciones Científicas De Investigación
1-Bromo-3,5-bis(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3,5-bis(trifluoromethoxy)benzene in various applications depends on its chemical reactivity. In organic synthesis, its bromine atom and trifluoromethoxy groups facilitate various transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The trifluoromethoxy groups also influence the electronic properties of the compound, making it a valuable intermediate in the synthesis of electronically active materials .
Comparación Con Compuestos Similares
1-Bromo-3,5-bis(trifluoromethyl)benzene: Similar in structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
3-Bromobenzotrifluoride: Contains a single trifluoromethyl group and a bromine atom on the benzene ring.
Uniqueness: 1-Bromo-3,5-bis(trifluoromethoxy)benzene is unique due to the presence of two trifluoromethoxy groups, which impart distinct electronic and steric properties compared to its analogs. These properties make it particularly useful in applications requiring specific electronic characteristics and reactivity .
Propiedades
Fórmula molecular |
C8H3BrF6O2 |
|---|---|
Peso molecular |
325.00 g/mol |
Nombre IUPAC |
1-bromo-3,5-bis(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3BrF6O2/c9-4-1-5(16-7(10,11)12)3-6(2-4)17-8(13,14)15/h1-3H |
Clave InChI |
OWFBEYFSAJTUTB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OC(F)(F)F)Br)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


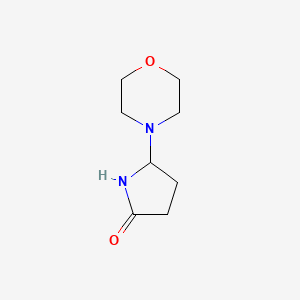
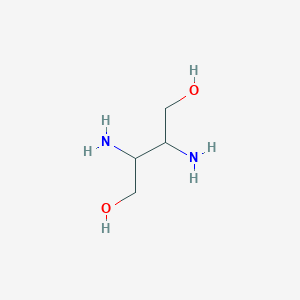
![3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one](/img/structure/B12970902.png)
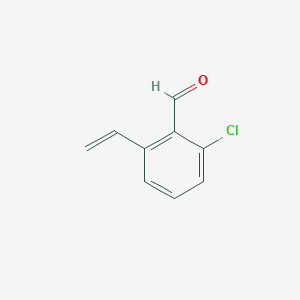

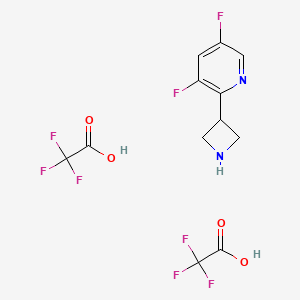
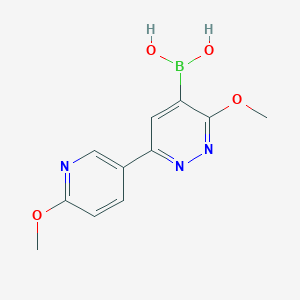

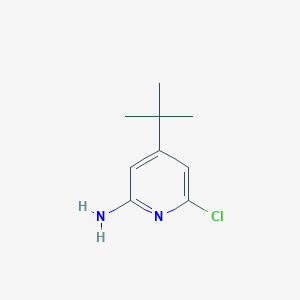
![(R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12970961.png)
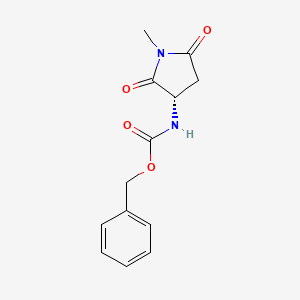

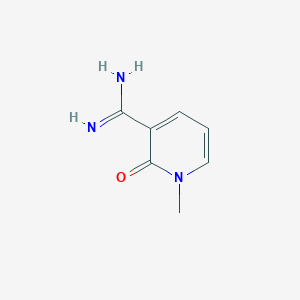
![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
